molecular formula C7H8ClN3O B8162354 6-Chloro-N-ethylpyrazine-2-carboxamide

6-Chloro-N-ethylpyrazine-2-carboxamide

Cat. No.: B8162354
M. Wt: 185.61 g/mol
InChI Key: HPJBONATKJNMQN-UHFFFAOYSA-N
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Description

6-Chloro-N-ethylpyrazine-2-carboxamide is a chemical compound with the molecular formula C7H8ClN3O. It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 6-Chloro-N-ethylpyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then treated with ethylamine to yield the desired carboxamide . The reaction conditions generally include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Chemical Reactions Analysis

6-Chloro-N-ethylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

6-Chloro-N-ethylpyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-N-ethylpyrazine-2-carboxamide involves its interaction with bacterial enzymes. It is believed to inhibit the synthesis of fatty acids in bacteria, thereby preventing their growth and replication. The molecular targets include fatty acid synthase enzymes, which are crucial for bacterial cell wall synthesis .

Comparison with Similar Compounds

6-Chloro-N-ethylpyrazine-2-carboxamide can be compared with other pyrazine derivatives such as:

Properties

IUPAC Name

6-chloro-N-ethylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c1-2-10-7(12)5-3-9-4-6(8)11-5/h3-4H,2H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJBONATKJNMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CN=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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